![molecular formula C16H23BO3 B13535670 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13535670.png)
2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a cyclopropyl group attached to a methoxyphenyl ring, which is further connected to a dioxaborolane moiety. The unique structure of this compound makes it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxyphenylcyclopropyl ketone with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an inert atmosphere . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form cyclopropyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the unique electronic and steric properties of the compound, which enhance its reactivity and selectivity .
相似化合物的比较
Similar Compounds
Cyclopropyl 4-methoxyphenyl ketone: This compound shares the cyclopropyl and methoxyphenyl groups but lacks the boronic ester moiety.
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: This compound contains a similar boronic ester group but has different substituents on the aromatic ring.
Uniqueness
2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group, methoxyphenyl ring, and boronic ester moiety. This unique structure provides distinct reactivity and selectivity in chemical reactions, making it valuable for various applications in organic synthesis and material science .
属性
分子式 |
C16H23BO3 |
|---|---|
分子量 |
274.2 g/mol |
IUPAC 名称 |
2-[2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(14)11-6-8-12(18-5)9-7-11/h6-9,13-14H,10H2,1-5H3 |
InChI 键 |
CXGWZOPPZMCINS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


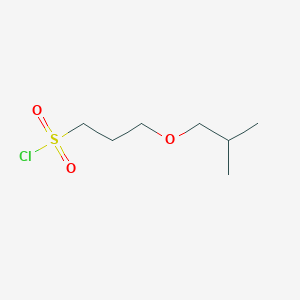


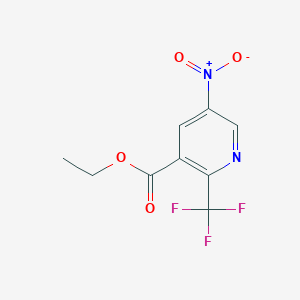
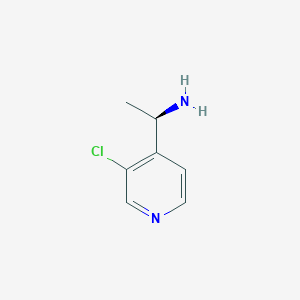



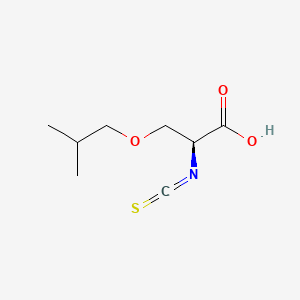
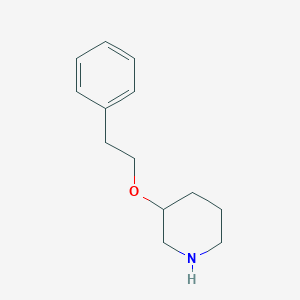
![1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13535651.png)
![2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B13535654.png)


